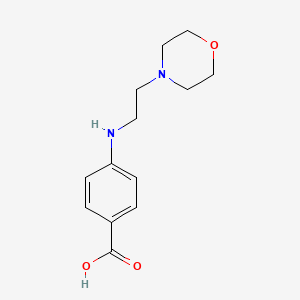

4-((2-Morpholinoethyl)amino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(17)11-1-3-12(4-2-11)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKVQTVFPNJIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-((2-Morpholinoethyl)amino)benzoic acid

The construction of this compound is predicated on the strategic combination of its two primary structural components: a 4-aminobenzoic acid core and a 2-morpholinoethylamine side chain. The synthetic approaches can be broadly categorized into the preparation of these precursors followed by their coupling through various direct synthesis routes.

Precursor Synthesis: 4-Aminobenzoic acid and 2-Morpholinoethylamine

The precursors for the target molecule are fundamental building blocks in organic chemistry.

4-Aminobenzoic acid (PABA) , a well-known biomolecule, is commonly synthesized via the reduction of its nitro precursor, 4-nitrobenzoic acid. mdpi.comnih.gov A prevalent industrial method involves catalytic hydrogenation. For instance, the reduction can be achieved using hydrogen gas in the presence of a catalyst like Raney nickel. chemicalbook.com A typical procedure involves treating 4-nitrobenzoic acid with hydrogen at elevated temperature and pressure in a solvent mixture, leading to high yields of 4-aminobenzoic acid upon purification. chemicalbook.com

2-Morpholinoethylamine is a widely available commercial reagent. Its synthesis can be achieved through several standard organic chemistry transformations, such as the reductive amination of morpholine (B109124) with 2-aminoacetaldehyde (B1595654) or the reaction of morpholine with 2-chloroethylamine.

Direct Synthesis Routes for this compound

Direct synthesis involves forming the crucial C-N bond between the 4-aminobenzoic acid moiety and the 2-morpholinoethylamine side chain. This can be accomplished through several methods, including direct amination reactions and reductive amination approaches.

Amination reactions, in this context, typically refer to the N-alkylation of 4-aminobenzoic acid with a suitably activated 2-morpholinoethyl group. This strategy is analogous to the synthesis of similar N-substituted aminobenzoic acids. nih.gov One plausible route involves the reaction of 4-aminobenzoic acid with a 2-morpholinoethyl halide (e.g., 2-chloroethylmorpholine or 2-bromoethylmorpholine) or a sulfonate ester derivative (e.g., 2-morpholinoethyl tosylate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct and facilitate the nucleophilic attack of the amino group of PABA.

A comparable synthesis reported in the literature is the preparation of 4-[(2-carboxyethyl)amino]benzoic acid, where 4-aminobenzoic acid is refluxed with 3-chloropropanoic acid in an aqueous potassium hydroxide (B78521) solution. nih.gov This demonstrates the feasibility of alkylating the amino group of PABA with an alkyl halide.

Table 1: Representative Amination Reaction Conditions for Analogous Compounds

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Aminobenzoic acid | 3-Chloropropanoic acid | KOH / Water | Reflux, 36 h | N-alkylated aminobenzoic acid | nih.gov |

| Aminobenzoic acids | Aromatic halides | Pyridine | Reflux > 24 h (for benzyl (B1604629) halides) | N-arylated/N-benzylated aminobenzoic acid | mdpi.com |

Reductive amination is a powerful and widely used method for forming C-N bonds and is a key approach in the synthesis of many pharmaceuticals. nih.govorganic-chemistry.org This strategy can be applied to the synthesis of this compound in two primary ways:

Reaction of 4-aminobenzoic acid with a morpholino-aldehyde: This involves the condensation of 4-aminobenzoic acid with 2-morpholinoacetaldehyde (B1332701) to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). This approach has been successfully used to synthesize analogous structures, such as 4-[(2-hydroxybenzyl)amino]benzoic acid from PABA and salicylaldehyde. mdpi.com

Reaction of a 4-formylbenzoic acid derivative with 2-morpholinoethylamine: Alternatively, the carbonyl and amine roles can be reversed. Ethyl 4-formylbenzoate (B8722198) can be reacted with 2-morpholinoethylamine, followed by reduction of the resulting imine. A subsequent hydrolysis of the ester group would yield the final product.

The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride are often preferred as they are mild and can be used in one-pot procedures under slightly acidic conditions that favor imine formation. organic-chemistry.org

Derivatization and Analog Development of this compound

Once synthesized, the core molecule possesses functional groups that are amenable to further modification. The carboxyl group, in particular, is a prime site for derivatization to generate a library of analogs.

Modifications at the Carboxyl Functionality

The carboxylic acid group can be readily converted into a variety of other functional groups, most commonly esters and amides, to modulate the compound's physicochemical properties.

Esterification: The conversion of the carboxyl group to an ester is a straightforward and common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method. researchgate.netlibretexts.org For example, the synthesis of benzocaine (B179285) (ethyl 4-aminobenzoate) is achieved by refluxing 4-aminobenzoic acid in ethanol (B145695) with catalytic sulfuric acid. researchgate.net This exact methodology could be applied to this compound, reacting it with various alcohols (e.g., methanol, propanol, benzyl alcohol) to produce a range of corresponding esters. Other esterification methods include reaction with alkyl halides under basic conditions or using coupling agents. d-nb.info

Amidation: The carboxyl group can also be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Alternatively, the carboxylic acid can first be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the desired amide. This approach allows for the introduction of a wide variety of amine-containing fragments, leading to diverse amide derivatives. researchgate.net

Table 2: Common Derivatization Reactions for Benzoic Acid Moieties

| Reaction Type | Reagents | Key Features | Product | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Equilibrium reaction; requires excess alcohol or removal of water. | Ester | researchgate.netlibretexts.org |

| Amide Coupling | Amine, Coupling Agent (e.g., EDC) | Forms a stable amide bond under mild conditions. | Amide | nih.gov |

| Acid Chloride Formation & Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine | Highly reactive intermediate; suitable for a wide range of amines. | Amide | researchgate.net |

Substitutions on the Benzoic Acid Aromatic Ring

The aromatic ring of the benzoic acid moiety in this compound is amenable to electrophilic substitution reactions. The directing effects of the substituents—the carboxylic acid group and the secondary amine—play a crucial role in determining the position of incoming electrophiles. The secondary amino group is a potent activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director. Given the para-relationship of these two groups, the positions ortho to the amino group (and meta to the carboxylic acid) are the most probable sites for substitution.

Common electrophilic aromatic substitution reactions that could be employed to introduce a variety of functional groups onto the benzene (B151609) ring include halogenation and nitration.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can be achieved using standard halogenating agents. For instance, reaction with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent can introduce a chlorine or bromine atom, respectively, onto the aromatic ring, likely at the positions ortho to the activating amino group.

Nitration: Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions can lead to protonation of the amino group, forming an anilinium ion which is a meta-directing group. This can result in a mixture of products. acs.orgresearchgate.netstackexchange.com Careful control of reaction conditions is therefore essential to achieve the desired regioselectivity. The resulting nitro-substituted compound can then be further modified, for example, by reduction of the nitro group to an amino group, opening avenues for further derivatization.

The following table summarizes potential substitution reactions on the benzoic acid aromatic ring:

| Reaction | Reagents and Conditions | Potential Product(s) |

| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile (B52724) | 3-Chloro-4-((2-morpholinoethyl)amino)benzoic acid |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | 3-Bromo-4-((2-morpholinoethyl)amino)benzoic acid |

| Nitration | HNO₃, H₂SO₄, low temperature | 3-Nitro-4-((2-morpholinoethyl)amino)benzoic acid |

Alterations to the Morpholine Ring System

The morpholine ring, while generally stable, can undergo specific chemical transformations. These modifications can be broadly categorized into ring-opening reactions and substitutions on the ring carbons.

Ring-Opening Reactions: The cleavage of the morpholine ring typically requires harsh reaction conditions and is often facilitated by the presence of activating groups. For instance, oxidative cleavage can be achieved under specific conditions, leading to the formation of linear amino alcohol derivatives. nih.gov However, such drastic transformations might not be suitable for subtle modifications of the parent compound.

Synthesis of Substituted Morpholine Analogs: A more versatile approach to introduce diversity in the morpholine moiety is to synthesize analogs with substituents on the carbon atoms of the ring. This is generally achieved by starting with substituted amino alcohols in the initial synthesis of the morpholinoethyl side chain. A variety of synthetic methods are available for the preparation of substituted morpholines, including intramolecular cyclization of amino alcohols and reductive etherification reactions. oup.comoup.comnih.govacs.org By employing chiral amino alcohols, enantiomerically pure substituted morpholine derivatives can be obtained. nih.gov

The following table provides examples of how alterations to the morpholine ring could be achieved through the synthesis of analogs:

| Starting Material for Morpholine Synthesis | Potential Altered Morpholine Moiety |

| 2-(Methylamino)ethanol | 4-Methylmorpholine |

| (R)-2-Amino-1-propanol | (R)-3-Methylmorpholine |

| 2,2'-Iminodi(propan-1-ol) | 2,6-Dimethylmorpholine |

Variations of the Ethyl Linker

Chain Extension or Contraction: The length of the alkyl chain can be varied by using different starting materials in the initial alkylation or reductive amination step. For example, using 4-(3-chloropropyl)morpholine (B193441) instead of 4-(2-chloroethyl)morpholine (B1582488) in an alkylation reaction with 4-aminobenzoic acid would result in a three-carbon propyl linker.

Introduction of Functional Groups: The linker can also be functionalized. For instance, starting with a chiral epoxide and opening it with 4-aminobenzoic acid, followed by reaction with morpholine, could introduce a hydroxyl group on the linker.

Replacement with Other Heterocyclic Systems: The morpholine ring itself can be replaced with other nitrogen-containing heterocycles to explore different spatial arrangements and basicity. For example, piperazine (B1678402) or piperidine (B6355638) derivatives could be used instead of morpholine. The synthesis of such analogs would follow similar synthetic routes, such as the reaction of 4-fluorobenzoic acid with the corresponding N-substituted piperazine. oup.com

The table below illustrates potential variations of the linker:

| Linker Variation | Synthetic Approach | Example Precursor |

| Propyl Linker | Alkylation with 4-(3-chloropropyl)morpholine | 4-(3-Chloropropyl)morpholine |

| Hydroxylated Linker | Ring-opening of an epoxide | (R)-2-(Morpholinomethyl)oxirane |

| Piperazine Moiety | Nucleophilic aromatic substitution | 1-Boc-piperazine |

Advanced Spectroscopic Characterization and Analytical Purity Assessment

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. Key expected signals include:

Aromatic Protons: The para-substituted benzene (B151609) ring would typically show two distinct doublet signals, characteristic of an AA'BB' system. The protons ortho to the electron-donating amino group are expected to be upfield (lower ppm) compared to the protons ortho to the electron-withdrawing carboxylic acid group.

Morpholino Protons: The morpholine (B109124) ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The four protons adjacent to the oxygen atom would appear as a triplet downfield from the four protons adjacent to the nitrogen atom, which would also be a triplet.

Ethyl Linker Protons: The two methylene groups of the ethyl linker (-CH₂-CH₂-) would likely appear as two distinct triplets. The methylene group attached to the secondary amine nitrogen would be deshielded compared to the methylene group attached to the morpholine nitrogen.

Amine and Carboxylic Acid Protons: The N-H proton of the secondary amine and the O-H proton of the carboxylic acid would appear as broad singlets. Their chemical shifts can be highly variable and depend on solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange, where they would disappear from the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The proton-decoupled spectrum would show a distinct signal for each non-equivalent carbon.

Aromatic Carbons: Six signals would be expected for the benzene ring carbons, though some may overlap. The carbon bearing the carboxylic acid group (C1) and the carbon bearing the amino group (C4) would be readily identifiable. The C1 signal would be downfield, while the C4 signal would be significantly shielded by the nitrogen.

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift, typically in the 165-175 ppm range.

Ethyl and Morpholino Carbons: The four distinct carbon environments of the ethyl and morpholine groups would be found in the aliphatic region of the spectrum. The carbons attached to heteroatoms (N, O) would be deshielded and appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆ This table is a hypothetical representation based on known chemical shift ranges for similar functional groups.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 (broad s, 1H) | ~167.5 |

| Aromatic C-H (ortho to -COOH) | ~7.7 (d, 2H) | ~131.5 |

| Aromatic C-H (ortho to -NH) | ~6.6 (d, 2H) | ~111.0 |

| Aromatic C (ipso to -COOH) | - | ~118.0 |

| Aromatic C (ipso to -NH) | - | ~153.0 |

| Amine (-NH-) | Variable (broad, 1H) | - |

| -NH-CH₂ -CH₂- | ~3.4 (t, 2H) | ~45.0 |

| -NH-CH₂-CH₂ - | ~2.7 (t, 2H) | ~57.0 |

| Morpholine (-N-CH₂ -) | ~2.6 (t, 4H) | ~53.0 |

| Morpholine (-O-CH₂ -) | ~3.6 (t, 4H) | ~66.0 |

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum for 4-((2-Morpholinoethyl)amino)benzoic acid would be expected to show several characteristic absorption bands.

Table 2: Characteristic Infrared Absorption Bands This table is a representation of typical IR frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3250 (medium) | N-H stretch | Secondary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2800 | C-H stretch | Aliphatic (CH₂) |

| ~1680 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| 1610 & 1520 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1250 | C-N stretch | Aryl Amine |

| ~1115 (strong) | C-O-C stretch | Ether (Morpholine) |

Key features would include a very broad O-H stretch for the hydrogen-bonded carboxylic acid, a sharp N-H stretch for the secondary amine, and a strong C=O carbonyl stretch. The presence of the morpholine ring would be confirmed by a strong C-O-C stretching band. vscht.czdocbrown.info

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₈N₂O₃), the molecular weight is 250.29 g/mol .

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 251. A high-resolution mass spectrum (HRMS) would confirm the elemental composition. Fragmentation in the mass spectrometer (MS/MS) would likely proceed via characteristic pathways:

Loss of H₂O: A peak at m/z 233, corresponding to the loss of water from the carboxylic acid.

Decarboxylation: Loss of CO₂ (44 Da) from the parent ion to give a fragment at m/z 207.

Cleavage of the Ethyl Linker: Scission of the C-C and C-N bonds in the ethylamino chain would produce characteristic fragments. A prominent fragment would be expected at m/z 100, corresponding to the [CH₂=N(CH₂CH₂)₂O]⁺ ion from cleavage beta to the benzoic acid amine. Another key fragment would arise from cleavage of the bond between the ethyl chain and the morpholine nitrogen, yielding an ion related to the morpholinoethyl moiety. docbrown.infomiamioh.edu

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, providing information about conjugated systems. The spectrum is influenced by the electronic structure of the molecule. The parent compound, 4-aminobenzoic acid, typically shows two main absorption maxima. sielc.com The substitution of the amino group with the morpholinoethyl chain is expected to cause a slight shift in the position and intensity of these bands. The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be useful for quantitative analysis and for monitoring reactions. Based on 4-aminobenzoic acid, absorption maxima (λ_max) could be anticipated around 220-230 nm and 270-290 nm. sielc.comresearchgate.net

Crystallographic Analysis

Crystallographic analysis provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive molecular and packing structure. This analysis would determine:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, revealing the orientation of the morpholine ring relative to the benzoic acid moiety.

Unit Cell Parameters: The dimensions (a, b, c, α, β, γ) and symmetry (space group) of the unit cell would be determined, providing a unique fingerprint for this specific crystalline form.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Chromatographic Techniques for Purity and Quantification

The assessment of purity and the quantification of chemical compounds are critical aspects of chemical analysis, ensuring the quality and reliability of substances for research and development. For the compound this compound, a variety of chromatographic techniques can be employed to determine its purity and concentration in a given sample. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The methodology for this compound would typically involve a reversed-phase approach, where a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound is detailed below. It is important to note that these parameters are illustrative and would require optimization and validation in a laboratory setting.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength determined by the compound's UV absorbance maximum |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The retention time of the main peak corresponding to this compound would be determined, and the area under this peak would be used for quantification against a standard of known concentration. Purity is assessed by detecting any additional peaks, which would indicate the presence of impurities. The percentage purity can be calculated based on the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively low volatility due to its polar functional groups (carboxylic acid and amino groups), derivatization is often a necessary step to increase its volatility and thermal stability. A common derivatization agent for such compounds is a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analyte is then introduced into the GC, where it is separated from other volatile components of the sample. The separated components then enter the mass spectrometer, which provides detailed structural information and allows for highly sensitive quantification.

Hypothetical GC-MS Analysis Parameters:

| Parameter | Condition |

| GC Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure separation of compounds with different boiling points. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

The resulting chromatogram would show a peak for the derivatized this compound at a specific retention time, and the mass spectrum of this peak would provide a unique fragmentation pattern, confirming the identity of the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds and for monitoring the progress of chemical reactions. For this compound, TLC can be used as a preliminary purity check.

A TLC analysis would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases.

Illustrative TLC Method Parameters:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | A mixture of a polar and a nonpolar solvent, such as ethyl acetate (B1210297) and hexane, with a small amount of acetic acid or triethylamine (B128534) to improve peak shape. |

| Visualization | The spots can be visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as ninhydrin (B49086) for the amino group or a pH indicator for the carboxylic acid group. |

The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. The presence of multiple spots would indicate the presence of impurities.

Structure Activity Relationship Sar Investigations of 4 2 Morpholinoethyl Amino Benzoic Acid Analogs

Impact of the Aromatic Core Modifications on Biological Activity

The aromatic core of 4-((2-morpholinoethyl)amino)benzoic acid, the aminobenzoic acid moiety, is a critical determinant of its biological activity. Modifications to this central ring system can significantly alter the compound's electronic properties, lipophilicity, and spatial arrangement, thereby influencing its interaction with target proteins.

Studies on related para-aminobenzoic acid (PABA) derivatives have shown that the substitution pattern on the benzene (B151609) ring is pivotal. nih.govnih.gov For instance, the relative positions of the carboxyl and amino groups are essential for activity in many PABA-based compounds. nih.gov Shifting the carboxyl group from the para position to the meta or ortho positions would likely disrupt the established binding mode with a target receptor, potentially leading to a significant loss of activity.

Furthermore, the introduction of additional substituents on the aromatic ring can modulate activity. Electron-withdrawing groups, such as nitro or halogen groups, can alter the pKa of the carboxylic acid and the basicity of the amino group, which can in turn affect the compound's ionization state at physiological pH and its ability to form key ionic interactions or hydrogen bonds. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can enhance the electron density of the ring and potentially improve hydrophobic interactions within a binding pocket.

A summary of potential modifications to the aromatic core and their predicted impact on biological activity is presented in the table below.

| Modification | Predicted Impact on Biological Activity | Rationale |

| Isomeric relocation of the carboxyl group (ortho, meta) | Likely decrease in activity | Disruption of optimal spatial orientation for target binding. |

| Introduction of electron-withdrawing groups | Activity may increase or decrease | Altered electronic properties affecting pKa and binding interactions. |

| Introduction of electron-donating groups | Activity may increase or decrease | Enhanced hydrophobic interactions, altered electronic properties. |

| Replacement of the benzene ring with a heteroaromatic ring | Potential for improved activity | Introduction of new hydrogen bond donors/acceptors, altered geometry. |

Influence of the Amine Linkage and Morpholine (B109124) Moiety

The nature of the amine linkage plays a significant role in the molecule's flexibility and basicity. The secondary amine in the linker is crucial for maintaining a specific conformation and can participate in hydrogen bonding with the target. N-alkylation of this amine could provide insights into the steric tolerance of the binding site. nih.gov For instance, N-methylation in similar scaffolds has been shown to enhance biological activity. nih.gov

The length and composition of the linker are also important. Shortening or lengthening the ethyl chain would alter the distance between the aromatic core and the morpholine ring, which could be critical for spanning a binding site and interacting with different subpockets. Replacing the ethyl linker with a more rigid unit, such as a cyclopropyl (B3062369) or an amide group, would restrict the conformational freedom of the molecule, which could be beneficial if it pre-organizes the molecule into its bioactive conformation.

The morpholine moiety itself is a common feature in many biologically active compounds due to its favorable properties, including metabolic stability and aqueous solubility. mdpi.com Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a protein target. The oxygen atom of the morpholine can act as a hydrogen bond acceptor. mdpi.com

Replacing the morpholine ring with other heterocyclic systems can have a profound impact on activity. For example, substituting it with a piperidine (B6355638) ring would remove the hydrogen bond accepting oxygen and slightly increase the basicity. A thiomorpholine (B91149) ring would introduce a soft sulfur atom, which could lead to different types of interactions. The choice of the heterocyclic ring can fine-tune the compound's polarity, basicity, and steric profile. Studies on related compounds have shown that saturated heterocycles like morpholine and piperazine (B1678402) can enhance biological activity compared to aromatic amino equivalents. nih.gov

The following table summarizes the potential influence of modifications to the amine linkage and morpholine moiety.

| Modification | Predicted Impact on Biological Activity | Rationale |

| N-methylation of the linker amine | Potential increase in activity | Increased metabolic stability and altered steric/electronic properties. nih.gov |

| Altering linker length | Activity may increase or decrease | Optimization of the distance between key pharmacophoric features. |

| Replacing morpholine with piperidine | Altered activity profile | Increased basicity, loss of a hydrogen bond acceptor. |

| Replacing morpholine with thiomorpholine | Altered activity profile | Introduction of a sulfur atom, potential for different binding interactions. |

Steric and Electronic Effects of Substituents

The introduction of various substituents at different positions of the this compound scaffold allows for a detailed exploration of the steric and electronic requirements of the biological target. The size, shape, and electronic nature of these substituents can have a dramatic effect on the compound's affinity and selectivity.

Steric effects are related to the size and shape of the substituents. Bulky groups can create steric hindrance, preventing the molecule from fitting into a narrow binding pocket. Conversely, in a large and accommodating pocket, bulky substituents might be able to make additional van der Waals contacts, leading to increased affinity. The position of the substituent is also critical. A bulky group at a position that is in close contact with the protein surface could be detrimental, while the same group at a position pointing towards the solvent-exposed region might have little effect or could even improve properties like solubility.

Electronic effects refer to the influence of a substituent on the electron distribution within the molecule. As mentioned previously, electron-withdrawing groups (e.g., -CF3, -NO2, -CN) can decrease the electron density of the aromatic ring and lower the pKa of the carboxylic acid. This can strengthen ionic interactions with positively charged residues in the target. Electron-donating groups (e.g., -OCH3, -CH3, -NH2) have the opposite effect, increasing the electron density and potentially enhancing cation-pi interactions. The interplay of these electronic effects can be complex and is often target-dependent.

A quantitative structure-activity relationship (QSAR) approach can be employed to systematically study these effects. mdpi.com By correlating the biological activity of a series of analogs with various physicochemical descriptors (e.g., Hammett constants for electronic effects, molar refractivity for steric effects), it is possible to build a mathematical model that predicts the activity of novel compounds. mdpi.com

The table below illustrates the potential steric and electronic effects of substituents.

| Substituent Type (on aromatic ring) | Example | Potential Steric Effect | Potential Electronic Effect |

| Small, electron-donating | -CH3 | Minimal steric hindrance | Weakly electron-donating |

| Bulky, electron-donating | -C(CH3)3 | Significant steric hindrance | Weakly electron-donating |

| Small, electron-withdrawing | -F | Minimal steric hindrance | Strongly electron-withdrawing |

| Large, electron-withdrawing | -CF3 | Moderate steric hindrance | Strongly electron-withdrawing |

Conformational Analysis and Bioactive Conformation

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. The molecule can adopt a multitude of shapes due to the rotation around its single bonds. However, it is generally assumed that only one or a small subset of these conformations, known as the bioactive conformation, is responsible for binding to the biological target. nih.gov

Conformational analysis aims to identify the preferred low-energy conformations of the molecule in different environments (e.g., in solution, in a crystal, or when bound to a receptor). nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational methods like molecular mechanics and quantum mechanics calculations are employed to study the conformational landscape. nih.gov

For this compound, key conformational features include the torsion angles around the ethylamino linker and the orientation of the morpholine ring relative to the aromatic core. The molecule may exist in an extended conformation, where the morpholine is far from the benzoic acid, or in a folded conformation, where the two ends of the molecule are in closer proximity. Intramolecular hydrogen bonding between the amine linker and the carboxyl group or the morpholine oxygen could also influence the conformational preferences.

Understanding the bioactive conformation is a central goal of SAR studies. By synthesizing conformationally constrained analogs, where the flexibility of the molecule is reduced by introducing rigid elements, researchers can test hypotheses about the bioactive conformation. If a rigid analog that is locked in a specific conformation shows high activity, it provides strong evidence that this conformation is indeed the bioactive one. This knowledge can then be used to design new, more potent, and selective compounds. The challenge lies in the fact that the conformational landscape of a molecule can be highly dependent on its environment. nih.gov

Preclinical Biological and Pharmacological Profiling

Antimicrobial Activity Studies

Derivatives of 4-aminobenzoic acid are known to exhibit a range of antimicrobial activities. The introduction of different substituents on the amino group or the carboxylic acid function can modulate this activity.

Antibacterial Spectrum and Potency

The antibacterial potential of PABA derivatives has been explored against a variety of bacterial strains. Simple chemical modifications of PABA have been shown to yield compounds with significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain Schiff bases of PABA have demonstrated minimum inhibitory concentrations (MIC) starting from 15.62 µM against MRSA. nih.govnih.govresearchgate.net The presence of a saturated heterocycle, such as morpholine (B109124), in the structure of related amine compounds has been associated with enhanced biological activity compared to aromatic amino equivalents. nih.gov

While specific MIC values for 4-((2-Morpholinoethyl)amino)benzoic acid are not documented in the reviewed literature, the general activity of PABA derivatives suggests potential for antibacterial action. The morpholine moiety is a feature of some compounds with known antimicrobial properties. mdpi.com It is hypothesized that the combination of the PABA scaffold with the morpholinoethyl side chain could result in a compound with a notable antibacterial profile. However, without direct experimental data, its spectrum and potency remain speculative.

| Related Compound Class | Bacterial Strain | Reported MIC | Citation |

|---|---|---|---|

| PABA Schiff Bases | Methicillin-resistant Staphylococcus aureus (MRSA) | From 15.62 µM | nih.govnih.govresearchgate.net |

| Thiazolidines-oxothiazolidinylidene)-amino-benzohydrazide | HCT-116 cell lines | 45.32 ± 0.15 µM | nih.gov |

Antifungal Efficacy

PABA derivatives have also been investigated for their antifungal properties. Studies have shown that some of these compounds possess potent broad-spectrum antifungal activity, with MIC values as low as 7.81 µM against certain fungal species. nih.govnih.govresearchgate.net The specific structural features that confer this antifungal activity are varied. For example, some thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid have been assayed for in vitro antifungal activity against fungi like Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

The antifungal potential of this compound itself has not been specifically reported. However, the known antifungal activity of other PABA derivatives suggests that this compound could also exhibit some degree of antifungal efficacy. The morpholine ring is also present in some antifungal agents, which may contribute to the potential activity of the title compound.

| Related Compound Class | Fungal Strain | Reported MIC | Citation |

|---|---|---|---|

| PABA Schiff Bases | Various Fungi | ≥ 7.81 µM | nih.govnih.govresearchgate.net |

| Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid | Aspergillus flavus, Aspergillus niger, Candida albicans | Data not specified in abstract | researchgate.net |

Antimycobacterial Evaluation

The antimycobacterial activity of PABA derivatives has been a field of interest, particularly in the search for new treatments for tuberculosis. Some PABA derivatives have shown moderate antimycobacterial activity, with MIC values reported to be equal to or greater than 62.5 µM. nih.govnih.govresearchgate.net Benzoic acid derivatives, in general, have been studied as prodrugs for the treatment of tuberculosis, with some esters showing improved activity. mdpi.com Furthermore, some derivatives of 1,8-naphthyridine (B1210474) containing morpholine have been evaluated for their anti-mycobacterial activity, with some showing prominent results against Mycobacterium tuberculosis H37Rv strain. nih.gov

Direct studies on the antimycobacterial properties of this compound are lacking. Nevertheless, the documented activity of both PABA and morpholine-containing compounds against mycobacteria suggests that this hybrid molecule could be a candidate for such investigations.

| Related Compound Class | Mycobacterial Strain | Reported MIC | Citation |

|---|---|---|---|

| PABA Schiff Bases | Not specified | ≥ 62.5 µM | nih.govnih.govresearchgate.net |

| 1,8-naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | 6.25 to ≤50 μg mL−1 | nih.gov |

Anticancer Research and Cytotoxicity Profiling

The PABA scaffold has been utilized in the design of novel anticancer agents. mdpi.com Derivatives of PABA have shown cytotoxic effects against various cancer cell lines.

In Vitro Screening Against Various Cancer Cell Lines

While there is no specific data on the in vitro anticancer activity of this compound, related PABA derivatives have been evaluated. For instance, some Schiff bases of PABA have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM or higher. nih.govnih.gov In other studies, quinoline (B57606) derivatives featuring a morpholino group have been synthesized and assessed for their anticancer potential against cell lines like HepG2, showing promising activity. nih.gov

The cytotoxic potential of this compound remains to be determined through experimental studies. The presence of both the PABA structure and the morpholine ring, which are found in various cytotoxic compounds, suggests that it could be a candidate for anticancer screening.

| Related Compound Class | Cancer Cell Line | Reported IC50 | Citation |

|---|---|---|---|

| PABA Schiff Bases | HepG2 (Hepatocellular carcinoma) | ≥ 15.0 µM | nih.govnih.gov |

| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Hepatocellular carcinoma) | 8.50 - 12.76 µM | nih.gov |

Investigations into Cellular Mechanisms of Action

The mechanisms through which PABA derivatives exert their potential anticancer effects are likely diverse and dependent on the specific molecular structure. For some aminobenzoic acid derivatives, the antitumor efficacy has been associated with the inhibition of inflammatory pathways, such as the TNFα/NFΚB and iNOS/NO pathways, leading to decreased tumor cell proliferation. nih.gov Other mechanisms for related heterocyclic compounds containing a morpholine moiety include the induction of apoptosis and disruption of mitochondrial function. mdpi.com For example, some 2-amino-4-aryl-pyrimidine derivatives have been found to induce cell cycle arrest and trigger mitochondrial-related apoptosis by increasing intracellular reactive oxygen species (ROS) and decreasing the mitochondrial membrane potential. rsc.org

The precise cellular mechanisms of action for this compound are unknown. Future research would be necessary to elucidate if this compound acts through similar pathways, such as inducing apoptosis, inhibiting cell cycle progression, or modulating inflammatory responses in cancer cells.

Targeted Pathway Modulation

No studies were identified that investigated the targeted pathway modulation of this compound. Research into how this compound may specifically interact with and modulate cellular signaling pathways is not available in the public domain.

Neuropharmacological Investigations

There is no available data on the in vitro or in vivo inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, key metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are unknown for this compound in the context of cholinesterase inhibition.

No research has been published detailing the potential of this compound to inhibit or modulate the aggregation of amyloid-beta peptides. Studies that would assess its ability to interfere with the formation of amyloid fibrils, a key pathological hallmark in Alzheimer's disease, have not been found.

Anti-inflammatory and Immunomodulatory Assessments

Information regarding the effect of this compound on the production or activity of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), is not present in the available scientific literature.

There are no published studies that have evaluated the activity of this compound as an agonist or antagonist for the peroxisome proliferator-activated receptor gamma (PPARγ) or any other receptors. Therefore, its potential to modulate cellular processes through receptor binding remains uncharacterized.

General Enzyme Inhibition Studies

While specific enzymatic inhibition studies for this compound are not extensively detailed in the available literature, the inhibitory potential of its core structure, 4-aminobenzoic acid (PABA), has been investigated against certain enzymes. Research into the PABA scaffold provides insights into the potential bioactivity of its derivatives.

Studies have characterized 4-aminobenzoic acid as a reversible, non-competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis, making it a target for therapeutic inhibitors in the context of hyperpigmentation disorders. nih.gov The inhibition constants (Ki) for 4-aminobenzoic acid against tyrosinase activities have been determined through comprehensive kinetic analysis. nih.gov

Derivatives of aminobenzoic acid have also been explored as inhibitors of other enzymes, such as cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are relevant targets in neurodegenerative diseases. researchgate.net Furthermore, there is evidence that 4-aminobenzoic acid may interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. researchgate.net

| Enzyme Activity | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|

| Monophenolase | Non-competitive | 3.8 µM |

| Diphenolase | Non-competitive | 20 µM |

Interactions with Biological Systems and Materials (e.g., Corrosion Inhibition)

The chemical structure of this compound, combining both a morpholine ring and an aminobenzoic acid moiety, suggests its potential as an effective corrosion inhibitor. Organic compounds containing nitrogen and oxygen heteroatoms, along with aromatic rings, are known to be efficient in protecting metals from corrosion, particularly in acidic environments. mdpi.com These molecules function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.net

Role of Morpholine Derivatives: The morpholine group is a well-established functional group in the design of corrosion inhibitors. mdpi.com Recent studies have demonstrated that morpholine derivatives, such as certain Mannich bases, exhibit excellent corrosion inhibition effects for steel in hydrochloric acid (HCl) solutions. mdpi.com The inhibition efficiency of these compounds increases with their concentration. mdpi.com The mechanism involves the presence of nitrogen and oxygen atoms in the morpholine group, which can form strong coordination bonds with the metal surface, thus creating a stable protective layer. researchgate.netmdpi.com Electrochemical studies confirm that these inhibitors can reduce both the cathodic and anodic reactions of the corrosion process. mdpi.com

Role of Aminobenzoic Acid Derivatives: The aminobenzoic acid portion of the molecule also contributes to its potential as a corrosion inhibitor. Studies on ortho, meta, and para-aminobenzoic acids have shown their effectiveness in inhibiting corrosion for aluminum alloys in nitric acid. researchgate.net The efficiency of these inhibitors is dependent on their concentration, with effectiveness generally increasing as concentration rises to an optimal level. researchgate.net The adsorption of aminobenzoic acid molecules on the metal surface has been found to follow the Langmuir adsorption isotherm model. researchgate.net

The combined structural features of this compound—specifically the electron-donating nitrogen and oxygen atoms in the morpholine and amino acid groups and the π-electrons of the benzene (B151609) ring—make it a strong candidate for an effective mixed-type corrosion inhibitor. mdpi.comresearchgate.net

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 50 | 81.4 |

| 100 | 85.9 |

| 200 | 89.6 |

| 300 | 91.4 |

Note: MPPO (3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one) is a related morpholine derivative used to illustrate the effectiveness of this chemical class.

Computational Chemistry and Molecular Modeling

Ligand-Target Interactions and Molecular Docking

No specific molecular docking studies for 4-((2-Morpholinoethyl)amino)benzoic acid are available in the reviewed scientific literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this technique is commonly applied to derivatives of similar core structures like para-aminobenzoic acid (PABA) to explore their therapeutic potential, specific data on the binding affinity, interaction modes, or potential biological targets for this compound is not documented. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

There are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies are used to correlate the chemical structure of compounds with their biological activity. Although PABA and its derivatives are often included in the development of QSAR models for various therapeutic targets, no such models have been found that specifically analyze the structural features of this compound in relation to its activity. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Properties

Specific Density Functional Theory (DFT) calculations for this compound are not reported in the available literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Such calculations would provide insights into the molecule's electronic properties, such as HOMO-LUMO energy gap, electrostatic potential, and reactivity descriptors. However, no such theoretical studies appear to have been published for this compound.

Molecular Dynamics Simulations for Conformational Dynamics

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound in the public domain. MD simulations are used to analyze the physical movements of atoms and molecules, providing a view of the conformational dynamics and stability of a compound over time. This type of analysis is crucial for understanding how the molecule might behave in a biological system, but such data is not available for this specific chemical entity.

In Silico Pharmacokinetic Predictions

No specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this compound have been published. These computational predictions are vital in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. While some studies perform in silico ADMET predictions for novel derivatives of related heterocyclic systems, this compound has not been the subject of such a published analysis. biointerfaceresearch.com

Summary Table of Findings

| Computational Method | Research Findings for this compound |

| Ligand-Target Interactions and Molecular Docking | No specific studies found. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | No specific models found. |

| Density Functional Theory (DFT) Calculations | No specific calculations found. |

| Molecular Dynamics Simulations | No specific simulations found. |

| In Silico Pharmacokinetic Predictions | No specific predictions found. |

Conclusion and Future Research Directions

Summary of Research Insights

The exploration of 4-((2-Morpholinoethyl)amino)benzoic acid reveals a compound that, while not extensively studied itself, stands on the shoulders of a well-established pharmacophore, 4-aminobenzoic acid (PABA). Research into PABA and its vast array of derivatives has demonstrated significant potential across various therapeutic landscapes, including oncology, neurodegenerative disorders, and cardiovascular diseases. The PABA scaffold is a versatile building block in medicinal chemistry, known for its role in folate synthesis and its presence in numerous bioactive molecules. nih.govresearchgate.net The introduction of a 2-morpholinoethyl substituent to the amine group of PABA is a strategic modification that can be hypothesized to modulate its physicochemical properties and biological activity. The morpholine (B109124) ring is a common motif in approved drugs, often imparting favorable properties such as improved solubility and metabolic stability.

The potential for this compound to act as an anticancer agent is inferred from the numerous PABA derivatives that exhibit cytotoxic effects against various cancer cell lines. nih.govnih.gov Similarly, its prospective role in neurodegenerative disorders is supported by the known cholinesterase inhibitory activity of other PABA analogs. nih.gov While direct evidence is lacking, the structural similarities to compounds with known cardiovascular effects suggest that this molecule may also warrant investigation in this area. nih.gov

Identification of Key Research Gaps and Challenges

The most significant research gap is the near-complete absence of direct experimental data on this compound. The current understanding is almost entirely based on extrapolation from related compounds. Key challenges for the future development of this compound include:

Lack of Synthesis and Characterization Data: There is no published, optimized synthesis for this compound, nor are its fundamental physicochemical properties, such as its melting point, solubility, and spectral data, formally documented.

No Biological Evaluation: The compound has not been screened for any biological activity. Its mechanism of action, potential molecular targets, and efficacy in any disease model are purely speculative at this stage.

Pharmacokinetic and Pharmacodynamic Profiles are Unknown: Crucial information regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound is unavailable. Without this data, its potential as a drug candidate cannot be properly assessed.

Toxicity and Safety: The toxicity profile of this compound has not been evaluated. While PABA is generally considered safe, the addition of the morpholinoethyl group could introduce unforeseen toxicities. bohrium.com

Proposed Future Avenues for Compound Optimization

To unlock the potential of this compound, a systematic and stepwise research approach is necessary. Future avenues for its development and optimization should include:

Development of an Efficient Synthetic Route: A primary focus should be on establishing a reliable and scalable synthesis of the compound. This would likely involve the reaction of a suitable 4-halobenzoic acid with 2-morpholinoethan-1-amine or the alkylation of 4-aminobenzoic acid.

Comprehensive Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized to determine its structural and physicochemical properties. This data is essential for quality control and for understanding its behavior in biological systems.

In Vitro Biological Screening: A broad-based in vitro screening approach should be employed to identify any potential therapeutic activities. This could include cytotoxicity assays against a panel of cancer cell lines, enzyme inhibition assays (e.g., cholinesterase, kinases), and receptor binding studies.

Structure-Activity Relationship (SAR) Studies: Assuming promising initial results, a series of analogs could be synthesized to explore the structure-activity relationships. Modifications could be made to the benzoic acid ring, the linker, and the morpholine ring to optimize potency and selectivity.

Potential for Further Preclinical Development

The potential for this compound to advance to preclinical development is entirely contingent on the outcomes of the foundational research proposed above. If the compound demonstrates significant and selective biological activity in vitro, and possesses favorable preliminary ADME properties, then further preclinical studies would be warranted. These would include:

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer, neurodegenerative diseases, or cardiovascular disorders.

Pharmacokinetic and Toxicological Profiling: Detailed studies to understand the compound's behavior in a living organism and to assess its safety profile.

Q & A

Q. What crystallographic software packages are recommended for structural determination, and what are their limitations?

- Answer: SHELX suite (SHELXD for solution, SHELXL for refinement) is widely used for small-molecule crystallography. WinGX provides a user interface for data integration. Limitations include difficulty handling severe disorder or twinning. Olex2 offers real-time refinement visualization but requires high-resolution data (>1.0 Å). For low-quality data, charge-flipping algorithms (Superflip) or dual-space methods (SIR2014) may be necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.